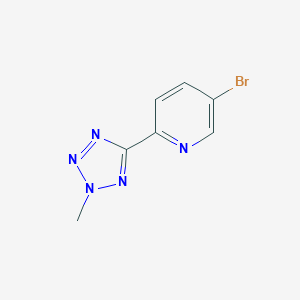
1-((2R,5R)-2,5-Dimethylpyrrolidin-1-yl)-2-fluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2R,5R)-2,5-Dimethylpyrrolidin-1-yl)-2-fluoroethanone is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrolidine ring substituted with dimethyl groups and a fluoroethanone moiety, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
The synthesis of 1-((2R,5R)-2,5-Dimethylpyrrolidin-1-yl)-2-fluoroethanone typically involves the following steps:
Synthetic Routes: The preparation of this compound can be achieved through a series of organic reactions, including the formation of the pyrrolidine ring and subsequent substitution reactions to introduce the dimethyl and fluoroethanone groups.
Reaction Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures, pressures, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial-scale production may involve continuous flow processes and the use of advanced technologies to optimize the synthesis and reduce costs.
Chemical Reactions Analysis
1-((2R,5R)-2,5-Dimethylpyrrolidin-1-yl)-2-fluoroethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the fluoroethanone group to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro group is replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted pyrrolidines and fluoroethanone derivatives.
Scientific Research Applications
1-((2R,5R)-2,5-Dimethylpyrrolidin-1-yl)-2-fluoroethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((2R,5R)-2,5-Dimethylpyrrolidin-1-yl)-2-fluoroethanone involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity and function.
Pathways Involved: It can modulate various biochemical pathways, potentially leading to therapeutic effects or other biological outcomes.
Comparison with Similar Compounds
1-((2R,5R)-2,5-Dimethylpyrrolidin-1-yl)-2-fluoroethanone can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1,2-bis[(2R,5R)-2,5-dimethyl-1-phospholanyl]benzene and 1,2-bis[(2R,5R)-2,5-diethylphospholano]ethane share structural similarities.
Uniqueness: The presence of the fluoroethanone group and the specific stereochemistry of the pyrrolidine ring distinguish it from other related compounds, potentially leading to unique reactivity and applications.
Properties
CAS No. |
136634-11-2 |
|---|---|
Molecular Formula |
C8H14FNO |
Molecular Weight |
159.2 g/mol |
IUPAC Name |
1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]-2-fluoroethanone |
InChI |
InChI=1S/C8H14FNO/c1-6-3-4-7(2)10(6)8(11)5-9/h6-7H,3-5H2,1-2H3/t6-,7-/m1/s1 |
InChI Key |
SXUIOIYEBFGOGA-RNFRBKRXSA-N |
SMILES |
CC1CCC(N1C(=O)CF)C |
Isomeric SMILES |
C[C@@H]1CC[C@H](N1C(=O)CF)C |
Canonical SMILES |
CC1CCC(N1C(=O)CF)C |
Synonyms |
Pyrrolidine, 1-(fluoroacetyl)-2,5-dimethyl-, (2R-trans)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















